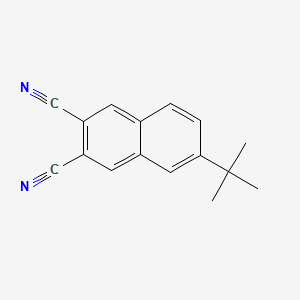
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BE-16627B is a novel metalloproteinase inhibitor isolated from the microorganism Streptomyces species. This compound has shown selective inhibition of metalloproteinases such as human stromelysin and 92 kD gelatinase . Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components, and their inhibition is significant in various therapeutic applications, particularly in the treatment of diseases involving excessive tissue breakdown.
Preparation Methods
Synthetic Routes and Reaction Conditions: BE-16627B is produced by culturing Streptomyces species A16627 or its mutants. The microorganism is grown in a suitable nutrient medium under controlled conditions to accumulate the compound . The process involves:
Culturing: Streptomyces species A16627 is cultured in a nutrient medium.
Accumulation: The compound BE-16627B accumulates in the culture medium.
Recovery: The compound is then extracted and purified from the culture medium.
Industrial Production Methods: The industrial production of BE-16627B follows similar steps but on a larger scale. The process involves optimizing the growth conditions of Streptomyces species to maximize the yield of BE-16627B. This includes controlling factors such as temperature, pH, and nutrient concentration.
Chemical Reactions Analysis
Types of Reactions: BE-16627B undergoes various chemical reactions, including:
Oxidation: BE-16627B can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: BE-16627B can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Scientific Research Applications
BE-16627B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metalloproteinase activity and inhibition.
Biology: Investigated for its role in regulating extracellular matrix degradation.
Medicine: Explored for therapeutic potential in treating diseases such as rheumatoid arthritis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metalloproteinases.
Mechanism of Action
BE-16627B exerts its effects by selectively inhibiting metalloproteinases such as human stromelysin and 92 kD gelatinase . The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is dose-dependent and does not show apparent cytotoxicity at noncytotoxic concentrations . The molecular targets include the active sites of metalloproteinases, and the pathways involved are related to extracellular matrix regulation and tissue remodeling.
Comparison with Similar Compounds
Marimastat: Another metalloproteinase inhibitor with similar inhibitory effects.
Batimastat: Known for its broad-spectrum inhibition of metalloproteinases.
TIMP-1 (Tissue Inhibitor of Metalloproteinases-1): A natural inhibitor of metalloproteinases.
Uniqueness of BE-16627B: BE-16627B is unique due to its selective inhibition of specific metalloproteinases without apparent cytotoxicity . This selectivity makes it a valuable tool for studying metalloproteinase activity and developing targeted therapies.
Properties
CAS No. |
137530-61-1 |
|---|---|
Molecular Formula |
C16H29N3O7 |
Molecular Weight |
375.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1 |
InChI Key |
ZTDAMCPLHAKWAY-KUNJKIHDSA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
Isomeric SMILES |
CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BE 16627B BE-16627B BE16627B L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















